Ophiobolin B

Overview

Description

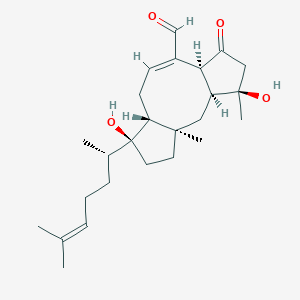

Ophiobolin B is a sesterterpene secondary metabolite produced by phytopathogenic fungi, notably Bipolaris oryzae . It belongs to the ophiobolin family, characterized by a carbotricyclic 5:8:5 ring system. Unlike its parent compound, ophiobolin A, this compound lacks the etheral ring between C14 and C17, forming a "seco" variant with an open structure . This structural modification significantly influences its bioactivity, including phytotoxic, cytotoxic, and antimicrobial properties. This compound has demonstrated potent activity against weeds and cancer cells, making it a compound of interest in agricultural and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ophiobolin B can be synthesized using a bifunctional terpene synthase in Escherichia coli. The enzyme catalyzes both chain elongation and cyclization, leading to the production of this compound . Additionally, metabolic engineering strategies have been employed in Saccharomyces cerevisiae to enhance the expression of key biosynthetic genes and improve the supply of precursors and cofactors, achieving high yields of this compound .

Industrial Production Methods

Industrial production of this compound involves the use of engineered microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae. These methods leverage whole-cell biotransformation and metabolic engineering to optimize the production process and achieve high yields .

Chemical Reactions Analysis

Key Structural Features and Reactivity

Ophiobolin B has a molecular formula of C25H38O4 and a molecular weight of 402.6 g/mol . The presence of a hydroxy group at C3 and an aldehyde at C21, along with a cis ring structure between rings A and B, are crucial for the strong bioactivity observed in ophiobolins .

Chemical Reactions and Cytotoxicity Mechanism

Ophiobolin A, a related compound, reacts with phosphatidylethanolamine (PE) in cells, forming pyrrole-containing covalent adducts, which leads to lipid bilayer destabilization and cytotoxicity . This reaction follows a Paal-Knorr mechanism, where the primary amine of PE reacts with Ophiobolin A .

It is worth noting that the stereochemistry of ophiobolins can significantly impact their reactivity. For instance, 6-epi-ophiobolin A is 40-fold less cytotoxic than ophiobolin A, which is attributed to differences in the rate of pyrrole adduct formation .

Scientific Research Applications

Antimicrobial Activity

Ophiobolin B exhibits significant antimicrobial properties, particularly against various fungal species. Research has shown that it can inhibit the growth of several zygomycetes, with minimal inhibitory concentration (MIC) values ranging from 3.175 µg/mL to higher concentrations depending on the organism tested . Notably, it has demonstrated effectiveness against pathogens such as Aspergillus flavus and Candida albicans, making it a potential candidate for developing antifungal treatments.

Table 1: Antimicrobial Efficacy of this compound

| Fungal Species | MIC (µg/mL) |

|---|---|

| Aspergillus flavus | 3.175 |

| Candida albicans | 5.000 |

| Trichophyton mentagrophytes | 2.500 |

Phytotoxic Properties

This compound has been identified as a potent phytotoxin, affecting various plant species. Its phytotoxicity is primarily attributed to its ability to disrupt cellular processes in plants, leading to growth inhibition and cell death. This property is particularly useful in agricultural applications for controlling unwanted vegetation and pathogens.

Case Study: Phytotoxic Effects on Crop Plants

In a study examining the effects of this compound on Arabidopsis thaliana, researchers reported significant reductions in root elongation and overall plant biomass when treated with varying concentrations of the compound . This suggests its potential use as a bioherbicide.

Cytotoxic Activity

The cytotoxic effects of this compound have been extensively studied, especially concerning cancer cells. It has shown promise in inhibiting the proliferation of various human cancer cell lines, making it an attractive candidate for cancer therapy research.

Nematocidal Activity

This compound has also been noted for its nematocidal properties, particularly against plant-parasitic nematodes like Caenorhabditis elegans. Studies indicate that it can effectively reduce nematode populations in agricultural settings, providing a natural alternative to chemical nematicides .

Table 2: Nematocidal Activity of this compound

| Nematode Species | Effective Dose (µg/mL) |

|---|---|

| Caenorhabditis elegans | 10 |

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications beyond antimicrobial and cytotoxic effects. Its role as a calmodulin antagonist positions it as a tool for studying calcium signaling pathways in cells . Furthermore, ongoing research is exploring its potential in treating multidrug-resistant cancers due to its ability to reverse drug resistance mechanisms .

Mechanism of Action

Ophiobolin B exerts its effects by inhibiting proton extrusion and potassium uptake in plant cells. It also induces apoptosis in certain cell types by targeting specific molecular pathways . The compound’s mechanism of action involves the inhibition of key enzymes and the disruption of cellular processes .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Differences Among Ophiobolins

Key Observations :

- Epimerization (e.g., 6-epi-ophiobolin K) or reduction (e.g., ophiobolin U) often reduces bioactivity, highlighting the importance of stereochemistry .

Cytotoxic Activity

Table 2: Cytotoxicity of Ophiobolins Against Human Cancer Cells

Key Findings :

- This compound and A exhibit overlapping cytotoxicity profiles, but this compound shows less selectivity for cancer cells over normal fibroblasts .

- Structural complexity in ophiobolin A (e.g., intact etheral bridge) enhances selectivity, as seen in its preferential targeting of breast cancer stem cells .

Phytotoxic Activity

Table 3: Phytotoxicity of Ophiobolins Against Weedy Plants

Key Insights :

- Both this compound and A induce necrosis in monocot weeds, but ophiobolin J (with a shifted double bond) is inactive, indicating that double bond position in the octacyclic ring modulates phytotoxicity .

Structure-Activity Relationship (SAR) Trends

- Etheral Bridge: Not essential for phytotoxicity but critical for selective anticancer activity. Ophiobolin A’s intact structure enhances stability and target specificity .

- Epimerization : 6-epi derivatives (e.g., 6-epi-ophiobolin K) show reduced cytotoxicity, emphasizing the role of C6 stereochemistry .

- Reduction Reactions : Ophiobolin U (C5 ketone reduced to alcohol) is unstable and inactive, underscoring the ketone’s role in bioactivity .

Biological Activity

Ophiobolin B is a sesterterpenoid compound primarily derived from fungi, particularly from the genus Bipolaris. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and phytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique sesterterpene structure, which includes multiple functional groups that contribute to its bioactivity. The presence of hydroxyl groups and an aldehyde moiety plays a critical role in its interaction with biological targets.

Antifungal Activity

This compound exhibits significant antifungal properties against various fungal pathogens. It has been shown to inhibit the growth of zygomycetes, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL depending on the species tested. Notably, it was found to be effective against Aspergillus flavus and Candida albicans, demonstrating its potential as an antifungal agent in agricultural and clinical settings.

| Fungal Species | MIC (µg/mL) |

|---|---|

| Aspergillus flavus | 25-50 |

| Candida albicans | 25-50 |

| Trichophyton mentagrophytes | 50 |

| Mucor circinelloides | 3.175-50 |

Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly in leukemia cell lines. Studies indicate that this compound induces apoptosis at nanomolar concentrations, making it a promising candidate for cancer therapy. The compound's mechanism involves the disruption of mitochondrial function and metabolic pathways.

- Case Study : A study utilizing isotopic tandem orthogonal proteolysis activity-based protein profiling (isoTOP-ABPP) demonstrated that this compound covalently interacts with proteins involved in the mitochondrial electron transport chain, specifically targeting complex IV components such as COX5A and HIG2DA. This interaction leads to an initial spike in ATP production followed by mitochondrial dysfunction and cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Disruption : this compound activates mitochondrial respiration, leading to altered ATP levels and ultimately cell death.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, making it effective against various cancer types.

- Phytotoxic Effects : In agricultural contexts, this compound exhibits phytotoxicity, affecting plant growth and development.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have identified key structural features essential for the bioactivity of this compound:

- Hydroxyl Group at C3 : Critical for strong activity.

- Aldehyde at C21 : Enhances interaction with biological targets.

- A/B-Cis Ring Structure : Necessary for maintaining bioactivity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for confirming the stereochemistry of Ophiobolin B?

To determine stereochemistry, employ 1D/2D NMR (¹H, ¹³C, NOESY) to analyze chemical shifts and nuclear Overhauser effect (NOE) correlations. For example, NOE correlations were critical in confirming the A/B-cis or trans ring conformation in ophiobolin analogs . When chemical shifts for protons like H2, H4, and H8 are ambiguous (e.g., small shielding/deshielding differences), prioritize NOE data over shift comparisons alone .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s bioactivity?

Use concentration-response curves (e.g., LC₅₀ values) for target cells (e.g., chronic lymphocytic leukemia (CLL) cells) and normal cell controls (e.g., lung fibroblasts). In studies, this compound exhibited LC₅₀ values of 1–8 nM against CLL cells but required 10 nM to affect fibroblasts, highlighting selectivity . Include apoptosis markers (Annexin-V/7-AAD staining, caspase-3 activation assays) to confirm mechanistic pathways .

Q. What are the best practices for reporting experimental procedures in this compound studies?

Q. How can structural-activity relationship (SAR) studies resolve bioactivity discrepancies among ophiobolin analogs?

Compare analogs with specific structural modifications (e.g., epimerization at C6, A/B ring conformation). For example:

- This compound (A/B-trans) showed higher cytotoxicity than 6-epi analogs (A/B-cis), which lost activity at 100-fold higher concentrations .

- Use purchased standards (e.g., 3-anhydroophiobolin A) and isolated derivatives to map functional group contributions (Figure 7 in ) . Validate findings with molecular docking or in silico modeling to predict binding interactions.

Q. What strategies address contradictions in stereochemical assignments from NMR data?

When NMR shifts are inconclusive (e.g., <0.6 ppm variations for H2/H8):

- Cross-validate with biosynthetic pathway stereospecificity (e.g., conserved stereocenters in ophiobolins due to enzyme specificity) .

- Supplement with X-ray crystallography or computational chemistry (e.g., density functional theory (DFT) calculations) to resolve ambiguities.

Q. How should researchers analyze discrepancies in apoptosis induction between this compound and its analogs?

Employ multiparametric flow cytometry with Annexin-V/7-AAD and caspase-3 activation markers. For instance, while this compound induced apoptosis in CLL cells, inactive analogs (e.g., 6-epiophiobolin K) required 100-fold higher doses, suggesting structural specificity in pro-apoptotic mechanisms . Use RNA-seq or proteomics to identify differential pathway activation (e.g., Bcl-2 family regulation).

Q. What methodological considerations are critical for validating cytotoxicity data across studies?

- Standardize cell lines, culture conditions, and assay durations (e.g., 48–72 hr exposure).

- Include positive controls (e.g., chaetoglobosin A for apoptosis ) and validate results with orthogonal assays (e.g., ATP-based viability tests).

- Address confounding variables (e.g., batch-to-batch compound stability, solvent effects) through repeated trials and stability studies .

Methodological and Data Analysis Questions

Q. How can researchers optimize literature reviews to identify gaps in ophiobolin research?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries:

- Population: Cancer cell types (e.g., CLL, solid tumors).

- Intervention: this compound vs. analogs (e.g., ophiobolin A, 3-anhydro derivatives).

- Outcome: LC₅₀, apoptosis markers, selectivity ratios . Use databases like PubMed with Boolean operators (AND/OR/NOT) to filter studies by bioactivity, structural data, or mechanisms .

Q. What statistical approaches are recommended for analyzing bioactivity data with high variability?

- Use non-linear regression (e.g., log(inhibitor) vs. response curves) to calculate LC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple analogs.

- Report confidence intervals and p-values to quantify uncertainty .

Q. How should researchers handle conflicting bioactivity results between in-house and published data?

Properties

IUPAC Name |

(1R,3S,4R,7S,8E,11R,12S)-4,12-dihydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-16(2)7-6-8-17(3)25(29)12-11-23(4)13-19-22(20(27)14-24(19,5)28)18(15-26)9-10-21(23)25/h7,9,15,17,19,21-22,28-29H,6,8,10-14H2,1-5H3/b18-9-/t17-,19-,21+,22+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRLPRKYTRWOES-PCQMDVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1(CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@]1(CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-74-1 | |

| Record name | Ophiobola-7,19-dien-25-al, 3,14-dihydroxy-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.